tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzylamino substituent with fluorine and methoxy functional groups
Mechanism of Action
The compound also contains a benzylamino group , which is a common functional group in organic chemistry and is part of many biologically active molecules. The presence of the benzylamino group can influence the compound’s interaction with biological targets.
The compound also contains a methoxy group and a fluoro group . The methoxy group is an ether with the formula CH3O. The presence of a methoxy group can increase the lipophilicity of a compound, which can affect its pharmacokinetics, such as absorption and distribution within the body. The fluoro group is a type of halogen group, and fluorine atoms are often added to drug molecules to improve their metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Functional Group Modifications: The fluorine and methoxy groups are introduced through selective halogenation and methylation reactions.
Protection with tert-Butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the benzylamino group, potentially leading to the formation of secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium fluoride (KF) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the piperidine ring can produce piperidine derivatives with altered substituents.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-fluorobenzylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-chloro-4-methoxybenzylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate is unique due to the presence of both fluorine and methoxy groups on the benzylamino substituent. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-[(3-fluoro-4-methoxyphenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)21-9-7-14(8-10-21)20-12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14,20H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVGISVQMUHJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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